"2-Isobutyl-4-methyl-1,3-dioxolane" chemical properties
"2-Isobutyl-4-methyl-1,3-dioxolane" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Isobutyl-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-4-methyl-1,3-dioxolane (CAS: 18433-93-7) is a cyclic acetal recognized for its distinct organoleptic properties.[1][2] Structurally, it is the product of the formal condensation of isovaleraldehyde and 1,2-propanediol.[1] While its primary application lies within the flavor and fragrance industries, its chemical nature as a chiral acetal presents potential utility in the broader field of organic synthesis, including applications relevant to pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, reactivity, and potential applications, grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
2-Isobutyl-4-methyl-1,3-dioxolane is a clear, colorless liquid at standard conditions.[2] As it is synthesized from racemic 1,2-propanediol, it is commercially available as a mixture of cis and trans diastereomers.[3] The presence of two stereocenters, at C2 and C4 of the dioxolane ring, results in four possible stereoisomers.
Table 1: Physicochemical and Identification Data for 2-Isobutyl-4-methyl-1,3-dioxolane
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-2-(2-methylpropyl)-1,3-dioxolane | [4] |
| Synonyms | Isovaleraldehyde propylene glycol acetal, 3-Methylbutyraldehyde propylene glycol acetal | [1][4] |
| CAS Number | 18433-93-7 | [4] |
| FEMA Number | 4286 | [4] |
| Molecular Formula | C₈H₁₆O₂ | [4] |
| Molecular Weight | 144.21 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 150-153 °C (lit.) | [2][5] |
| Density | 0.895 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n²⁰/D) | 1.412-1.420 | [4][5] |
| Flash Point | 41 °C / 105.8 °F (closed cup) | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [4] |
Synthesis: Acetalization of Isovaleraldehyde
The synthesis of 2-isobutyl-4-methyl-1,3-dioxolane is a classic example of acid-catalyzed acetal formation. The reaction involves the nucleophilic attack of the hydroxyl groups of 1,2-propanediol on the protonated carbonyl carbon of isovaleraldehyde. To drive the reaction equilibrium toward the product, the water generated during the reaction is continuously removed, typically via azeotropic distillation using a Dean-Stark apparatus.[7][8]
Caption: General synthesis scheme for 2-Isobutyl-4-methyl-1,3-dioxolane.
Representative Experimental Protocol
This protocol is a generalized procedure based on standard methods for acetal synthesis.[7][9]
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The system should be equipped with a magnetic stirrer and a heating mantle.
-
Reagent Charging: To the round-bottom flask, add isovaleraldehyde (1.0 eq), 1,2-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.02 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to fill approximately one-third of the flask volume.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be collected, while the toluene overflows back into the reaction flask.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is produced. Alternatively, progress can be monitored by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final clear, colorless liquid.
Spectroscopic Analysis
Detailed spectroscopic analysis is critical for the unambiguous identification and quality control of 2-isobutyl-4-methyl-1,3-dioxolane. While primary spectral data is not universally accessible, 1H NMR, 13C NMR, and IR spectra are available through commercial and database sources.[4] The expected spectral features are outlined below.
Table 2: Expected Spectroscopic Features
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Methine proton at C2 (acetal H) | ~4.7-5.0 ppm (triplet or doublet of doublets, depending on isomer) |
| Protons on C4 and C5 of the ring | ~3.4-4.3 ppm (complex multiplets) | |
| CH₂ group of isobutyl | ~1.5-1.7 ppm (doublet) | |
| CH group of isobutyl | ~1.8-2.0 ppm (multiplet) | |
| Methyl group on C4 | ~1.2-1.3 ppm (doublet) | |
| Methyl groups of isobutyl | ~0.9 ppm (doublet) | |
| ¹³C NMR | Acetal carbon (C2) | ~103-105 ppm |
| Ring carbons (C4, C5) | ~68-75 ppm | |
| Isobutyl carbons (CH₂, CH, CH₃) | ~45 ppm, ~24 ppm, ~22 ppm | |
| Methyl carbon on C4 | ~17 ppm | |
| IR | C-O-C stretch (strong, characteristic) | 1050-1200 cm⁻¹ (multiple bands) |
| C-H stretch (alkane) | 2850-3000 cm⁻¹ |
Chemical Reactivity and Stability
The reactivity of 2-isobutyl-4-methyl-1,3-dioxolane is dominated by the acetal functional group, which defines its utility as a protecting group in organic synthesis.[8][10]
-
Stability: The 1,3-dioxolane ring is highly stable under neutral and basic conditions. It is resistant to attack by a wide range of nucleophiles (e.g., organometallics, hydrides, enolates) and is stable to many oxidizing and reducing agents.[7]
-
Acid-Catalyzed Hydrolysis (Deprotection): The primary liability of the dioxolane group is its sensitivity to acid. In the presence of aqueous acid, the acetal linkage is readily hydrolyzed, regenerating the parent isovaleraldehyde and 1,2-propanediol.[8] This lability is the cornerstone of its use as a carbonyl protecting group, as it can be removed under mild acidic conditions that do not affect other functional groups.
Caption: Acid-catalyzed hydrolysis (deprotection) of the dioxolane ring.
Applications
Flavor and Fragrance Industry
The predominant commercial use of this compound is as a flavor and fragrance agent.[3][5] Its organoleptic profile is described as sweet, fruity, ethereal, and musty, with notes of apple, banana, and dairy.[2] In flavors, it can impart creamy, cocoa, and juicy fruit nuances.[5]
Potential in Asymmetric Synthesis (Drug Development Context)
While not widely documented for this specific molecule, the 1,3-dioxolane scaffold is of significant interest in asymmetric synthesis, a critical field for drug development.[2][11] Since 2-isobutyl-4-methyl-1,3-dioxolane can be synthesized from enantiomerically pure (R)- or (S)-1,2-propanediol, it can serve as a chiral building block.
The methyl group at the C4 position creates a defined stereochemical environment that can be used to direct the stereochemical outcome of reactions at other parts of the molecule, a principle used by chiral auxiliaries.[12] For instance, a functional group attached at the C2 position could undergo diastereoselective reactions (e.g., alkylations, aldol reactions) where the C4-methyl group sterically blocks one face of a reactive intermediate, guiding an incoming reagent to the opposite face.[12] This makes chiral versions of this dioxolane potential intermediates for the synthesis of complex, stereochemically-defined target molecules in drug discovery.
Caption: Workflow for using a dioxolane as a carbonyl protecting group.
Toxicology and Safety
Regulatory Evaluation
2-Isobutyl-4-methyl-1,3-dioxolane was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 68th meeting.[7][13] The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is based on its metabolic fate, which involves hydrolysis back to its constituent parts (isovaleraldehyde and 1,2-propanediol), both of which are readily metabolized through well-known biochemical pathways.
Hazard Classification
According to the Globally Harmonized System (GHS), 2-isobutyl-4-methyl-1,3-dioxolane is classified as a Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[14]
-
Handling Precautions: Standard laboratory safety precautions should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and keeping the compound away from heat, sparks, and open flames.[4]
-
Storage: It should be stored in a tightly closed container in a cool, well-ventilated place.[13]
Conclusion
2-Isobutyl-4-methyl-1,3-dioxolane is a well-characterized molecule with established physicochemical properties and a primary role in the flavor and fragrance sector. For the research and drug development professional, its significance extends beyond its sensory profile. Its chemical structure represents a stable yet readily cleavable protecting group for carbonyls. Furthermore, its straightforward synthesis from potentially enantiopure starting materials positions it as a valuable chiral building block for stereoselective synthesis, offering a strategic tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and stability is essential for leveraging its full potential in advanced organic synthesis.
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